N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide
Description
N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide: is a synthetic organic compound that belongs to the class of triazole sulfonamides This compound is characterized by the presence of a triazole ring, a sulfonamide group, and two cyclopropylmethyl substituents
Properties
IUPAC Name |
N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-14-11(6-12-13-14)18(16,17)15(7-9-2-3-9)8-10-4-5-10/h6,9-10H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTJQYCLMNSVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N(CC2CC2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of Cyclopropylmethyl Groups: The final step involves the alkylation of the triazole-sulfonamide intermediate with cyclopropylmethyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopropylmethyl alcohols or ketones.
Reduction: Conversion of sulfonamide to amine derivatives.
Substitution: Formation of triazole derivatives with different substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: The triazole and sulfonamide moieties are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the formulation of drugs due to its biological activity.
Mechanism of Action
The mechanism of action of N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The cyclopropylmethyl groups may enhance the compound’s binding affinity and stability within biological systems.
Comparison with Similar Compounds
N,N-bis(cyclopropylmethyl)-triazole-4-sulfonamide: Lacks the methyl group on the triazole ring.
N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: N,N-bis(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide is unique due to the combination of its triazole, sulfonamide, and cyclopropylmethyl groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
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